molecular formula C12H21N3O6 B015646 Nicotianamine CAS No. 34441-14-0

Nicotianamine

Cat. No. B015646
CAS RN: 34441-14-0
M. Wt: 303.31 g/mol
InChI Key: KRGPXXHMOXVMMM-CIUDSAMLSA-N
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Description

Synthesis Analysis

NA is produced by the trimerization of SAM, catalyzed by NAS. This enzyme activity is enhanced in response to metal stress, particularly nickel, suggesting NA's role in metal detoxification (Kim et al., 2005; Higuchi et al., 1999). The NAS genes form a multigene family, highlighting the complexity and importance of NA synthesis in plants.

Molecular Structure Analysis

The molecular structure of NA features an azetidine ring, formed by the cyclization of one of the aminopropyl moieties derived from SAM during the synthesis process. Crystallographic studies have provided insights into the iterative substrate translocations during NA synthesis, revealing a buried reaction chamber within NAS where synthesis occurs (Dreyfus et al., 2009).

Chemical Reactions and Properties

NA is a powerful chelator for divalent metal ions, forming stable complexes through octahedral coordination. This chelation capability is influenced by the pH of the solution, with most metals being chelated at neutral or basic pH values. The formation of metal-NA complexes is crucial for the transport and metabolism of metals within plants (Rellán-Álvarez et al., 2008).

Physical Properties Analysis

The physical properties of NA, such as its solubility and stability, are influenced by its role as a metal chelator. Its ability to form complexes with metals affects its physical state and behavior in plant fluids, contributing to its function in metal transport and homeostasis.

Chemical Properties Analysis

NA's chemical properties, including its reactivity and interaction with metals, underpin its biological functions. The specificity of NA-metal interactions is critical for the selective transport of essential nutrients and the detoxification of harmful metals. Its role in forming complexes with metals like iron, zinc, and nickel facilitates their solubilization, transport, and utilization in plants, highlighting NA's importance in maintaining metal homeostasis and supporting plant growth and development (Clemens et al., 2013).

Scientific Research Applications

  • Iron Metabolism in Plants : Nicotianamine is essential for iron metabolism in dicotyledons and is a precursor for mugineic acid-family phytosiderophores in graminaceous plants. This role is crucial for iron acquisition, especially in graminaceous plants, and contributes to intracellular metal transport and plant reproductive development (Higuchi et al., 2001).

  • Zinc Homeostasis in Plants : Nicotianamine plays a significant role in zinc homeostasis in plants, aiding in zinc trafficking and making zinc bioavailable for human consumption (Clemens et al., 2013).

  • Phytoremediation : The compound is instrumental in metal detoxification, which makes it a powerful tool for phytoremediation, particularly in enhancing plant tolerance to high levels of metals like nickel (Kim et al., 2005).

  • Potential Therapeutic Applications :

    • Nicotianamine can potentially reduce mortality from COVID-19 by binding to and inhibiting ACE2, the human cell receptor for the coronavirus SARS-CoV-2 (Day, 2020).
    • It has been suggested as a potential ingredient for developing antihypertensive drugs, due to its inhibitory effect on angiotensin-converting enzyme (ACE) (Takada et al., 2019).
    • Its antihypertensive effect has been observed in studies involving genetically engineered rice containing larger amounts of nicotianamine (Usuda et al., 2009).
  • Iron Supply in Seeds : Nicotianamine is necessary for the proper supply of iron in seeds. Its absence can lead to issues like leaf chlorosis and sterile flowers in plants such as Arabidopsis (Klatte et al., 2009).

properties

IUPAC Name

(2S)-1-[(3S)-3-[[(3S)-3-amino-3-carboxypropyl]amino]-3-carboxypropyl]azetidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O6/c13-7(10(16)17)1-4-14-8(11(18)19)2-5-15-6-3-9(15)12(20)21/h7-9,14H,1-6,13H2,(H,16,17)(H,18,19)(H,20,21)/t7-,8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRGPXXHMOXVMMM-CIUDSAMLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1C(=O)O)CCC(C(=O)O)NCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN([C@@H]1C(=O)O)CC[C@@H](C(=O)O)NCC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8037677
Record name Nicotianamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8037677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nicotianamine

CAS RN

34441-14-0
Record name Nicotianamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34441-14-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nicotianamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034441140
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nicotianamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8037677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NICOTIANAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2OGX6YHQ1F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9,320
Citations
S Shojima, NK Nishizawa, S Fushiya, S Nozoe… - Biology of Metals, 1989 - Springer
… were screened for the occurrence of nicotianamine. … that nicotianamine can be found in the other cultured cells if much more cells are examined. However, the fact that nicotianamine …
G Scholz, R Becker, A Pich… - Journal of Plant Nutrition, 1992 - Taylor & Francis
Nicotianamine (NA) is present in all multicellular plants hitherto investigated. The only known exception is the semiletal, recessive tomato mutant chloronerva which develops normally …
M Takahashi, Y Terada, I Nakai, H Nakanishi… - The Plant …, 2003 - academic.oup.com
Nicotianamine (NA), a chelator of metals, is ubiquitously present in higher plants. Nicotianamine aminotransferase (NAAT) catalyzes the amino group transfer of NA in the biosynthetic …
Number of citations: 545 0-academic-oup-com.brum.beds.ac.uk
C Curie, G Cassin, D Couch, F Divol, K Higuchi… - Annals of …, 2009 - academic.oup.com
… Among potential ligands, nicotianamine has been identified as … Nicotianamine is a precursor of phytosiderophores, which … The hypothesized activity as Fe–nicotianamine transporters of …
Number of citations: 875 0-academic-oup-com.brum.beds.ac.uk
C Laffont, P Arnoux - Metallomics, 2020 - academic.oup.com
Nicotianamine (NA) is a metabolite synthesized by all plants, in which it is involved in the homeostasis of different micronutrients such as iron, nickel or zinc. In some plants it also serves …
Number of citations: 22 0-academic-oup-com.brum.beds.ac.uk
S Mari, D Gendre, K Pianelli, L Ouerdane… - Journal of …, 2006 - academic.oup.com
Plant metal hyperaccumulator species are widely used as models to unravel the heavy metal tolerance and hyperaccumulation mechanisms. Thlaspi caerulescens is capable of …
Number of citations: 180 0-academic-oup-com.brum.beds.ac.uk
S Kim, M Takahashi, K Higuchi… - Plant and cell …, 2005 - academic.oup.com
… nicotianamine plays an important role in the detoxification of nickel in plants. Furthermore, transgenic tobacco plants with a high level of nicotianamine … indicate that nicotianamine plays …
Number of citations: 210 0-academic-oup-com.brum.beds.ac.uk
N Von Wiren, S Klair, S Bansal, JF Briat… - Plant …, 1999 - academic.oup.com
Nicotianamine (NA) occurs in all plants and chelates metal cations, including Fe II , but reportedly not Fe III . However, a comparison of the Fe II and Zn II affinity constants of NA and …
Number of citations: 602 0-academic-oup-com.brum.beds.ac.uk
DK Lee, PJ Chung, JS Jeong, G Jang… - Plant Biotechnology …, 2017 - Wiley Online Library
The rice OsNAC6 transcription factor orchestrates multiple molecular mechanisms involving root structural adaptions and nicotianamine biosynthesis for drought tolerance - Lee - 2017 - …
S Takahashi, T Yoshiya… - Biomedical …, 2015 - jstage.jst.go.jp
… Nicotianamine is a major ACE inhibitory compound in soy sauce (9) and vegetables (6, 11). … nicotianamine has not been studied. The present results clearly indicate that nicotianamine …
Number of citations: 84 www.jstage.jst.go.jp

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